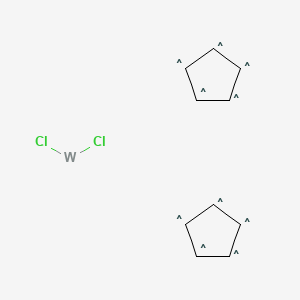
Bis(cyclopentadienyl)tungsten(IV) dichloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)tungsten(IV) dichloride: is an organometallic compound with the chemical formula C₁₀H₁₀Cl₂WThis compound is a green powder that is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten(IV) dichloride can be synthesized through the reaction of tungsten hexachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process requires careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)tungsten(IV) dichloride can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products:
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten species.
Substitution: Various substituted tungsten complexes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(cyclopentadienyl)tungsten(IV) dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation .
Biology and Medicine:
Industry: The compound is used in the production of advanced materials and as a precursor for other tungsten-containing compounds .
Mecanismo De Acción
The mechanism by which bis(cyclopentadienyl)tungsten(IV) dichloride exerts its effects involves the interaction of the tungsten center with various substrates. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a range of chemical reactions. The chloride ligands can be substituted, enabling the formation of diverse tungsten complexes .
Comparación Con Compuestos Similares
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness: Bis(cyclopentadienyl)tungsten(IV) dichloride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its titanium, hafnium, and zirconium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in unique reactivity and stability characteristics .
Propiedades
Fórmula molecular |
C10H10Cl2W |
|---|---|
Peso molecular |
384.9 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
GXMZHFAZTNJTEW-UHFFFAOYSA-L |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


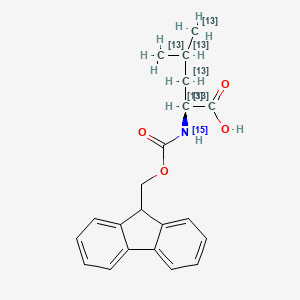
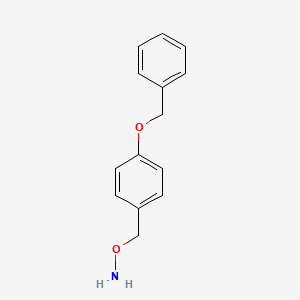
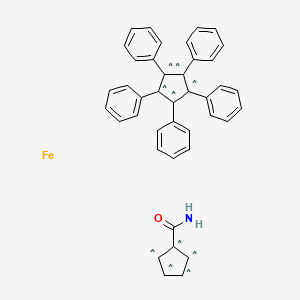




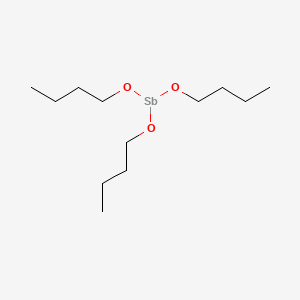
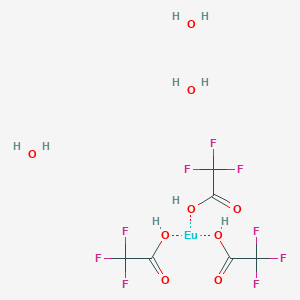
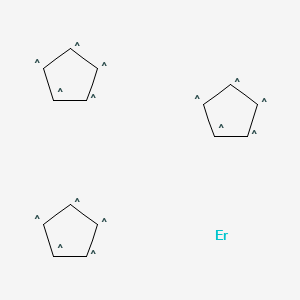

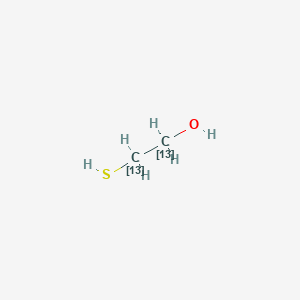
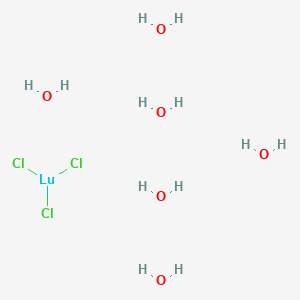
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)
